molecular formula C13H9NO5 B1582327 N-Phthaloyl-DL-glutamic anhydride CAS No. 3343-28-0

N-Phthaloyl-DL-glutamic anhydride

Cat. No.: B1582327
CAS No.: 3343-28-0
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-glutamic anhydride is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120846. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione
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InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2
Source PubChem
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InChI Key

ICDLEMPZXFCQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20863154
Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Molecular Weight

259.21 g/mol
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CAS No.

3343-28-0, 3085-92-5
Record name N-Phthaloyl-DL-glutamic anhydride
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Record name Phthaloyl glutamic anhydride
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-
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Record name N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide
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Record name N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE
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Foundational Significance Within Organic and Medicinal Chemistry

The importance of N-Phthaloyl-DL-glutamic anhydride (B1165640) in organic and medicinal chemistry is rooted in its utility as a versatile reagent and precursor. Its chemical architecture allows for a range of transformations, making it a valuable tool for synthetic chemists.

In organic synthesis, the compound is frequently used as a starting material for creating more complex molecules. A primary application is in the protection of amino groups in amino acids. The phthaloyl group acts as a robust protecting group, which can be introduced by reacting an amino acid with the anhydride. This protection strategy is fundamental in peptide synthesis and the creation of various amino acid derivatives.

Furthermore, N-Phthaloyl-DL-glutamic anhydride is a critical precursor in the synthesis of various pharmaceutical compounds. smolecule.com For instance, it is a key intermediate in some synthetic routes to thalidomide (B1683933). acs.org The process can involve the reaction of phthalic anhydride with glutamic acid to form N-phthaloyl-DL-glutamic acid, which is then cyclized to the anhydride. acs.org This anhydride can subsequently be reacted with an appropriate amine source to form the final product. acs.org Its role in the synthesis of thalidomide and its analogues continues to be an area of interest in medicinal chemistry research, aimed at developing compounds with therapeutic potential. acs.org

In the realm of biochemical research, this anhydride is employed for the N-terminal derivatization of proteins. smolecule.com This modification involves attaching the phthaloyl group to the free amino group at the N-terminus of a protein. This process increases the hydrophobicity of the protein, which can facilitate its separation and analysis using techniques like mass spectrometry. smolecule.com

Evolution of Research Trajectories for the Compound

Chemical Synthesis Protocols

The synthesis of this compound is primarily achieved through chemical methods that have been refined over time to improve yield and purity. These methods involve the formation of an N-phthaloyl group on the glutamic acid molecule, followed by cyclization to form the anhydride.

Condensation Reactions of Phthalic Anhydride with Glutamic Acid Isomers

The foundational step in synthesizing this compound is the reaction between phthalic anhydride and glutamic acid. This condensation reaction typically involves heating the two reactants, leading to the formation of N-phthaloyl-DL-glutamic acid. smolecule.comgoogle.com

The reaction conditions, such as temperature and the use of solvents, are critical parameters that influence the reaction's outcome. For instance, heating L-glutamic acid with phthalic anhydride at elevated temperatures, such as 180-185°C, has been reported. scispace.com However, high temperatures can lead to racemization, converting the L-isomer into a DL-mixture. google.com To circumvent this, lower temperatures of 130-140°C have been explored, though this can result in an incomplete reaction. google.com

The use of a solvent can facilitate the reaction. Pyridine (B92270) has been employed as a solvent, where a solution of phthalic anhydride, L-glutamic acid, and pyridine is heated to facilitate the reaction. sci-hub.se Another approach involves refluxing phthalic anhydride and an amino acid in glacial acetic acid. ekb.egsphinxsai.com

A notable two-step process involves first reacting phthalic anhydride with L-glutamic acid to produce N-phthaloyl-DL-glutamic acid, followed by a cyclization step. sci-hub.seacs.org This initial condensation can be performed at temperatures ranging from 120-180°C. google.com

ReactantsSolventTemperatureDurationProductYield
L-Glutamic Acid, Phthalic AnhydridePyridine115°C1.5 hoursN-Phthaloyl-DL-glutamic Acid86%
L-Glutamic Acid, Phthalic AnhydrideNone150±5°C45 minutesPhthaloyl-L-glutamic acid87%
Phthalic Acid Anhydride, Amino AcidsGlacial Acetic AcidReflux (5-7h)5-7 hoursN-phthaloyl amino acid-
Phthalic Anhydride, L-Glutamic AcidNone (Melt)120-180°C20-120 minutesPhthaloyl-L-glutamic acid-

Anhydride Formation via Acetic Anhydride Mediation

Following the formation of N-phthaloyl-DL-glutamic acid, the next crucial step is the creation of the anhydride ring. Acetic anhydride is a commonly used reagent for this purpose. smolecule.comgoogle.com The process involves heating the N-phthaloyl-DL-glutamic acid with acetic anhydride. scispace.com

This dehydration reaction is typically carried out under reflux conditions. smolecule.com For example, refluxing N-Pht-DL-glutamate in acetic anhydride for a short period, such as 15 minutes, has been shown to produce this compound in high yield. chemicalbook.com The molar ratio of acetic anhydride to the phthaloyl-L-glutamic acid can range from 1.0 to 10.0, with azeotropic boiling for 3-30 minutes. google.com

This method is efficient, with reported yields as high as 95%. chemicalbook.com The resulting product can then be isolated by cooling, crystallization, and filtration. chemicalbook.com

Starting MaterialReagentConditionsDurationProductYield
N-Pht-DL-glutamate (41.6 g)Acetic Anhydride (45 mL)Reflux15 minThis compound95%
Phthaloyl L-glutamic acid (30 g)Acetic AnhydrideBoiled15 minPhthaloyl-L-glutamic anhydride88%
Phthaloyl glutamic acidAcetic AnhydrideDehydration-Phthaloyl-DL-glutamic acid anhydride-

Exploitation of Microwave Irradiation for Enhanced Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of this compound synthesis, microwave irradiation has been utilized for the phthaloylation of amino acids under solvent-free conditions. rsc.org

This method involves mixing the substrates, such as phthalic anhydride and an amino acid, with silica (B1680970) gel and irradiating the mixture with microwaves. rsc.org This approach offers the advantage of rapid reaction times and often proceeds without racemization. rsc.org For example, the reaction can be completed in a matter of minutes at a power level of 300W. scholarsresearchlibrary.com

Solvent-Controlled and Solvent-Free Reaction Environments

The choice of solvent, or the lack thereof, significantly impacts the synthesis of this compound. Solvent-free methods, often involving heating the neat reactants, are attractive from an environmental and economic perspective. Heating a mixture of phthalic anhydride and an amino acid at elevated temperatures without a solvent is a common approach.

Alternatively, various solvents have been employed to control reaction conditions and improve product purity. Pyridine has been used to facilitate the initial condensation reaction. scispace.comsci-hub.se Acetic acid is another solvent used for the reaction of phthalic anhydride with amino acids. ekb.eg In some procedures, a non-polar solvent like toluene (B28343) has been used to carry out the reaction at a relatively low temperature and normal pressure. ekb.eg The use of solvents like pyridine or acetic acid can also play a role in the subsequent cyclization step to form the anhydride.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, the principles of such approaches are relevant.

Generally, chemoenzymatic strategies could involve using an enzyme to selectively protect or deprotect functional groups, or to catalyze the formation of the amide bond between phthalic acid and glutamic acid under mild conditions, potentially avoiding racemization. nih.gov For instance, enzymes could be used to resolve a racemic mixture of glutamic acid before the chemical phthaloylation step, or to selectively hydrolyze one enantiomer of N-Phthaloyl-DL-glutamic acid, leading to a chiral product. The use of enzymes in conjunction with chemical reagents offers a powerful toolkit for creating complex molecules with high stereochemical purity. nih.gov

Stereochemical Control and Chiral Resolution in Synthesis

Maintaining or controlling the stereochemistry at the chiral center of glutamic acid is a significant challenge in the synthesis of its derivatives. High temperatures during the reaction of phthalic anhydride with L-glutamic acid can lead to racemization, resulting in the DL-form of N-phthaloyl-glutamic acid. google.com

To avoid racemization, milder reaction conditions are necessary. One strategy is to use diethyl L-glutamate instead of L-glutamic acid. The reaction of diethyl L-glutamate with phthalic anhydride can be carried out in a solvent like ether at colder temperatures. scispace.com The resulting diethyl phthalyl-L-glutamate can then be hydrolyzed to phthalyl-L-glutamic acid. scispace.com

Another approach to obtaining enantiomerically pure products is through chiral resolution. This can involve techniques such as fractional crystallization of diastereomeric salts or enzymatic resolution. While specific methods for the chiral resolution of this compound are not detailed in the provided results, these are standard techniques in stereoselective synthesis.

Strategies for Minimizing Racemization during Phthaloylation

During the synthesis of this compound, particularly when starting from an enantiomerically pure form of glutamic acid, the risk of racemization is a significant concern. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur when the carboxyl group of the N-protected amino acid is activated, such as during anhydride formation. The primary mechanism involves the formation of an oxazolone (B7731731) intermediate, which can easily lose its stereochemical configuration.

Several strategies have been developed to suppress this unwanted side reaction:

Temperature Control: Lowering the reaction temperature is a critical factor in minimizing racemization. For instance, in microwave-assisted peptide synthesis, reducing the coupling temperature from 80°C to 50°C significantly limits the racemization of susceptible amino acids like histidine and cysteine. nih.govresearchgate.net This principle is directly applicable to the phthaloylation process.

Use of Additives: The addition of certain reagents can suppress the formation of the problematic oxazolone intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective in reducing racemization during peptide coupling reactions and can be applied to related acylation processes. nih.govpeptide.com

Choice of Reagents and Solvents: The selection of coupling reagents and solvents plays a crucial role. For example, using the hindered amine collidine has been shown to minimize the formation of the D-cysteine enantiomer during synthesis. nih.gov While direct phthaloylation may use reagents like acetic anhydride, ensuring mild conditions is paramount. chemicalbook.com

Protecting Groups: In the context of more complex syntheses, the choice of protecting groups for side chains can influence the rate of racemization. For histidine, protecting the imidazole (B134444) nitrogen can greatly reduce the loss of stereochemical purity. peptide.com

Table 1: Summary of Strategies to Minimize Racemization

Strategy Method Rationale
Temperature Management Lowering reaction temperature (e.g., to 50°C). nih.govresearchgate.net Reduces the rate of the epimerization reaction via the oxazolone intermediate.
Reaction Additives Addition of HOBt to the reaction mixture. nih.govpeptide.com Suppresses the formation of the oxazolone intermediate, thereby preserving stereochemistry.
Reagent Selection Utilizing hindered bases like collidine. nih.gov Steric hindrance can disfavor the reaction pathways that lead to racemization.
Optimized Protocols Performing couplings for sensitive residues at lower temperatures or conventionally while using accelerated methods for others. nih.gov A hybrid approach that balances speed with the preservation of chiral integrity for specific building blocks.

Enantioselective Preparation of Precursors and Intermediates

Creating enantiomerically pure N-phthaloyl-glutamic anhydride necessitates starting with or creating optically pure precursors. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Key approaches include:

Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-glutamic acid itself is a common "chiral pool" starting material, used for the synthesis of more complex chiral molecules like benzoquinolizidinone systems. nih.gov

Asymmetric Synthesis: This involves creating the chiral center during the reaction sequence. For example, an efficient enantioselective synthesis of (2R)-hydroxymethyl glutamic acid, a derivative of glutamic acid, has been developed starting from the achiral Garner's aldehyde. nih.gov This method uses an alkylidene carbene 1,5-CH insertion to construct the quaternary stereocenter with high precision. nih.gov

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For the synthesis of D-Glutamic acid, a process starting with L-glutamic acid involves racemization, acylation to form N-acetyl-DL-glutamic acid, and then resolution using a stereoselective aminoacylase (B1246476) enzyme that selectively hydrolyzes the L-enantiomer. researchgate.net This leaves the acylated D-enantiomer, which can then be hydrolyzed to high-purity D-glutamic acid. researchgate.net

Table 2: Comparison of Enantioselective Strategies

Strategy Description Example
Chiral Pool Synthesis Uses a naturally occurring chiral molecule as the starting point. nih.gov Synthesis of benzoquinolizidinones from L-glutamic acid. nih.gov
Asymmetric Synthesis Creates a chiral center from an achiral precursor using a chiral catalyst or auxiliary. nih.gov Synthesis of (2R)-hydroxymethyl glutamic acid from Garner's aldehyde. nih.gov
Enzymatic Resolution An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. researchgate.net Use of aminoacylase to separate N-acetyl-L-glutamic acid from N-acetyl-D-glutamic acid. researchgate.net

Diastereomeric Salt Formation for Racemate Resolution

When a synthesis results in a racemic mixture of N-phthaloyl-DL-glutamic acid, the enantiomers can be separated via resolution. A classic and effective method is the formation of diastereomeric salts. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, by reacting the racemic acid with an enantiomerically pure chiral base, two different diastereomeric salts are formed. fiveable.melibretexts.org

(D-Acid / L-Acid) + L-Base → (D-Acid · L-Base) + (L-Acid · L-Base)

These diastereomers are not mirror images and possess different physical properties, such as solubility and melting points. libretexts.org This difference allows for their separation by methods like fractional crystallization. pbworks.com One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution first. pbworks.com After separation, the pure enantiomer of the acid can be recovered by breaking the salt, usually by treatment with a strong acid or base. libretexts.orgpbworks.com

The choice of the resolving agent is critical and depends on its availability, cost, and the ease of separation of the resulting salts. libretexts.org

Table 3: Common Chiral Resolving Agents for Racemic Acids

Resolving Agent Class Examples
Naturally Occurring Alkaloids Brucine, Strychnine, Quinine. libretexts.orglibretexts.org
Synthetic Chiral Amines 1-Phenylethanamine, 2-Amino-1-butanol. libretexts.orglibretexts.org
Chiral Acids (for resolving bases) (+)-Tartaric acid, (-)-Malic acid. libretexts.org

Considerations for Industrial Scale-Up of Synthetic Processes

Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges that prioritize safety, efficiency, cost-effectiveness, and environmental impact. acs.org

Key considerations include:

Process Optimization: Reaction parameters such as temperature, reaction time, and the molar ratio of reagents must be optimized to maximize yield and throughput while ensuring safety and minimizing energy consumption. acs.org

Solvent Selection: The choice of solvent is critical. An ideal industrial solvent should be inexpensive, non-toxic, environmentally friendly, and allow for easy product isolation. It must effectively dissolve reactants while allowing the product to crystallize for easy separation, minimizing the need for costly and time-consuming chromatographic purification.

Product Isolation and Purification: On a large scale, crystallization is the preferred method of purification over chromatography. The synthesis of this compound via reflux in acetic anhydride followed by cooling to induce crystallization is a process that lends itself well to scale-up, reportedly achieving a high yield of 95%. chemicalbook.com

Atom Economy and Waste Management: Processes with high atom economy—where most of the atoms from the reactants are incorporated into the final product—are favored. The reaction of phthalic anhydride with glutamic acid is an example of a condensation reaction with good atom economy. acs.org Efficient waste management and solvent recycling are also crucial for sustainable industrial production.

Table 4: Key Factors for Industrial Scale-Up

Factor Industrial Consideration
Yield & Purity Must be consistently high to be economically viable. The reported 95% yield is promising. chemicalbook.com
Reaction Conditions Optimized for minimum energy use and maximum safety (e.g., avoiding very high temperatures or pressures). acs.org
Raw Material Cost Cost and availability of starting materials like glutamic acid and phthalic anhydride are primary economic drivers.
Purification Method Must be scalable and cost-effective; crystallization is highly preferred over chromatography. chemicalbook.com
Environmental Impact Selection of green solvents and minimization of chemical waste are increasingly important. acs.org

Mechanistic Investigations and Reactivity Profiling of N Phthaloyl Dl Glutamic Anhydride

Studies on Nucleophilic Ring-Opening of the Anhydride (B1165640) Moiety

The fundamental reaction of N-Phthaloyl-DL-glutamic anhydride is its ring-opening via nucleophilic acyl substitution. smolecule.com This process involves the attack of a nucleophile on one of the two carbonyl carbons of the anhydride, leading to the cleavage of a carbon-oxygen bond and the formation of a tetrahedral intermediate. This intermediate then collapses to yield the ring-opened product. A critical aspect of this reaction is the regioselectivity of the initial nucleophilic attack.

Regioselectivity of Carbonyl Attack (α- vs. γ-Positions)

The structure of this compound presents two distinct electrophilic sites for nucleophilic attack: the α-carbonyl carbon (adjacent to the phthalimido-substituted chiral center) and the γ-carbonyl carbon. Research indicates that nucleophilic attack occurs preferentially at the sterically less hindered γ-carbonyl group. tandfonline.com This regioselectivity makes the anhydride a valuable reagent for specifically introducing a γ-glutamyl moiety. tandfonline.comresearchgate.net For instance, reactions with amines or alcohols yield predominantly the corresponding γ-amides or γ-esters of N-phthaloyl-glutamic acid. tandfonline.com

This observed selectivity is in stark contrast to other protected glutamic anhydrides, such as N-carbobenzoxy-L-glutamic anhydride, which often yield mixtures of α- and γ-glutamyl derivatives. tandfonline.com The pronounced regioselectivity of this compound is primarily attributed to the significant steric bulk of the phthalimido protecting group at the α-position, which shields the adjacent α-carbonyl from nucleophilic approach.

Influence of Solvent Polarity on Regiodivergence

While direct studies detailing the influence of solvent polarity on the regioselectivity of this compound ring-opening are not extensively documented, general principles of reaction mechanisms suggest its potential role. Solvent polarity can influence reaction pathways by stabilizing or destabilizing charged intermediates and transition states. In the case of anhydride aminolysis, computational studies on similar systems like succinic anhydride have suggested that solvent effects may not significantly alter the fundamental reaction mechanism. researchgate.net

For this compound, the regioselectivity is strongly dictated by the overwhelming steric difference between the α and γ positions. It is therefore probable that this intrinsic structural factor is the dominant controlling element, with solvent polarity playing a more subtle, secondary role. The reaction is expected to maintain its high preference for γ-attack across a range of solvents, although reaction rates may vary.

Stereoelectronic Effects in Nucleophilic Addition

Stereoelectronic effects are crucial in understanding reactivity and involve the influence of orbital alignment on the transition state energy. wikipedia.orgresearchgate.net For a nucleophilic attack on a carbonyl group, the reaction proceeds optimally when the nucleophile can approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), allowing for effective overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO). baranlab.org

In this compound, the bulky phthalimido group at the α-position severely restricts the trajectory for a nucleophile to achieve this optimal angle of attack on the α-carbonyl. Conversely, the γ-carbonyl is significantly more accessible, allowing the nucleophile to approach along a path that closely resembles the ideal Bürgi-Dunitz trajectory. This favorable orbital overlap lowers the activation energy for attack at the γ-position, making it the kinetically favored pathway. tandfonline.combaranlab.org Therefore, the observed regioselectivity is a consequence of both steric hindrance and the fulfillment of stereoelectronic requirements for an efficient reaction.

Factors Governing Kinetic versus Thermodynamic Product Formation

The principles of kinetic and thermodynamic control are essential when competing reaction pathways can lead to different products. wikipedia.org

Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy (Ea). These reactions are typically irreversible and often run at lower temperatures. libretexts.org

Thermodynamic Control: Favors the most stable product. These reactions are reversible, allowing the initial products to equilibrate to the lowest energy state, and are typically run at higher temperatures for longer durations. libretexts.org

In the ring-opening of this compound, the initial nucleophilic attack leads to two potential products: the α-adduct and the γ-adduct.

Kinetic Product: As discussed, attack at the γ-carbonyl has a lower activation energy due to reduced steric hindrance and favorable stereoelectronics. tandfonline.com Therefore, the γ-substituted N-phthaloyl-glutamic acid is the kinetic product.

Thermodynamic Product: The γ-adduct is also considered the more stable thermodynamic product. The resulting molecule has the bulky phthalimido group and the new substituent separated by a longer carbon chain, minimizing steric repulsion. In the α-adduct, these two groups would be vicinal, leading to significant steric strain.

Since the pathway to the more stable product also has a lower activation energy, the reaction is under substrate control, leading cleanly to the γ-isomer under a wide range of conditions.

Reaction Energy Profile for Nucleophilic Attack

A conceptual diagram illustrating that the reaction pathway to the γ-product has both a lower activation energy (kinetic control) and results in a more stable product (thermodynamic control).

(Note: This is a conceptual representation and not based on calculated values.)

Reaction Kinetics and Transition State Analysis

The aminolysis or hydrolysis of cyclic anhydrides generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its subsequent breakdown. sci-hub.box

Computational methods like Density Functional Theory (DFT) can be employed to model the transition state for the nucleophilic attack on this compound. nih.govmdpi.com Such an analysis would likely confirm a lower activation energy for the attack at the γ-position compared to the α-position, providing a quantitative basis for the observed regioselectivity.

Table 1: Illustrative Calculated Activation Energies for Hydrolysis of Various Cyclic Anhydrides

Cyclic AnhydrideActivation Energy (Ea) (kcal/mol)
Maleic anhydride+34.3
Tetrahydrophthalic anhydride+40.6
Norbornene anhydride+43.1
Itaconic anhydride+45.9
Succinic anhydride+47.7
Data sourced from a computational study using the Austin method (AM1). nih.gov This table illustrates the range of activation energies for anhydride hydrolysis and how they vary with structure.

Derivatization Chemistry and Functional Group Transformations

The high regioselectivity of this compound makes it an excellent starting material for the synthesis of various functionalized molecules. smolecule.com The primary ring-opened product, N-phthaloyl-glutamic acid with a free α-carboxyl group, can undergo further transformations.

Key derivatization reactions include:

Amide/Peptide Formation: Reaction with primary or secondary amines, or amino acid esters, yields the corresponding γ-amides or γ-peptides. This is a cornerstone application for synthesizing specific γ-glutamyl compounds. tandfonline.comresearchgate.net

Ester Formation: Reaction with alcohols, typically under catalytic conditions, results in the formation of γ-esters of N-phthaloyl-glutamic acid.

Hydrolysis: Reaction with water leads to the ring-opened dicarboxylic acid, N-phthaloyl-DL-glutamic acid. smolecule.com

Acid Chloride Formation: The resulting free carboxylic acid from the ring-opening can be converted to a more reactive acid chloride, enabling further acylation reactions to form a wider range of amides and esters. ekb.eg

These transformations highlight the utility of this compound as a versatile intermediate in organic and medicinal chemistry. researchgate.netekb.eg

Table 2: Summary of Derivatization Reactions

NucleophileProduct TypeResulting Functional Group
Amine (R-NH₂)γ-Amide-CO-NH-R
Amino Acid Esterγ-Dipeptideγ-Peptide bond
Alcohol (R-OH)γ-Ester-CO-O-R
Water (H₂O)Dicarboxylic Acid-COOH

Phthaloyl Group Protection and Deprotection Methodologies

The phthaloyl group is a widely utilized protecting group for primary amines in organic synthesis, including in the chemistry of amino acids and carbohydrates. nih.govorganic-chemistry.org Its utility stems from the ability to block the two reactive hydrogens of a primary amine, thereby preventing unwanted side reactions and potential racemization. organic-chemistry.org The formation of the phthalimide (B116566) is typically achieved through the condensation of phthalic anhydride with a primary amine. organic-chemistry.orgchemicalbook.com However, the subsequent removal, or deprotection, of the phthaloyl group is a critical step that requires conditions that are effective yet mild enough to preserve other sensitive functional groups within the molecule.

Hydrazinolysis and Reductive Removal Strategies

The classical and most common method for the deprotection of phthalimides is hydrazinolysis. thieme-connect.de This method involves the reaction of the phthalimide with hydrazine (B178648) (N₂H₄), typically in a protic solvent like ethanol (B145695) or methanol (B129727). nih.govreddit.com The reaction proceeds through nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide (B32825) byproduct and the liberation of the desired primary amine.

While hydrazinolysis is a widely used and effective method, it can sometimes require elevated temperatures and prolonged reaction times, particularly with sterically hindered or complex substrates. nih.gov In some cases, the presence of other functional groups that are sensitive to hydrazine can be problematic. researchgate.net For instance, if an amide moiety is also present in the molecule, there is a risk of a side reaction to form an acid hydrazide derivative due to the high nucleophilicity of hydrazine. researchgate.net

To address these limitations, various alternative and modified procedures have been developed. For example, the use of ethylenediamine (B42938) or hydrazine in methanol at room temperature has been shown to be effective for the removal of the 4,5-dichlorophthaloyl (DCPhth) group, an alternative to the standard phthaloyl group, under milder conditions. nih.gov

Table 1: Comparison of Phthaloyl Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Hydrazinolysis Hydrazine hydrateEthanol or Methanol, RefluxGenerally effective, common method. thieme-connect.deCan require harsh conditions, potential side reactions with other functional groups. nih.govresearchgate.net
Modified Hydrazinolysis Ethylenediamine or Hydrazine/MethanolRoom TemperatureMilder conditions. nih.govMay not be universally applicable to all phthalimides.
Reductive Removal Sodium borohydride (B1222165) (NaBH₄) / 2-propanol, then acetic acidTwo-stage, one-flask operationEfficient, proceeds without measurable loss of optical activity for α-amino acids. organic-chemistry.orgchemicalbook.comRequires a two-step process.

Reductive removal strategies offer an alternative to hydrazinolysis. One such method involves a two-stage, one-flask operation using sodium borohydride (NaBH₄) in 2-propanol, followed by the addition of acetic acid. organic-chemistry.orgchemicalbook.com This procedure has been shown to be efficient for the deprotection of phthalimides of α-amino acids, proceeding smoothly and without significant loss of optical activity. organic-chemistry.org This is a crucial consideration in peptide synthesis and other applications where maintaining stereochemical integrity is paramount. While effective, reductive cleavage may not be suitable for all substrates, and the choice of deprotection method ultimately depends on the specific characteristics of the molecule and the other functional groups present.

Diverse Applications of N Phthaloyl Dl Glutamic Anhydride in Advanced Chemical Synthesis

Strategic Reagent in Peptide and Protein Chemistry

In the complex field of peptide and protein chemistry, precise control over reactive functional groups is paramount. N-Phthaloyl-DL-glutamic anhydride (B1165640) serves as a strategic tool, enabling specific modifications and constructions of peptide structures. Its utility stems from the phthaloyl group, which acts as a robust protecting group for the amine of glutamic acid, and the anhydride ring, which provides a site for selective reactions.

The characterization of proteins often requires chemical modification to facilitate analysis. N-Phthaloyl-DL-glutamic anhydride is employed for the derivatization of the N-terminal amino group of proteins and peptides. This modification introduces the phthaloyl-glutamyl moiety onto the protein's terminus.

This derivatization is particularly useful in techniques like mass spectrometry. nih.gov The addition of the phthaloyl group alters the chemical properties of the peptide, such as its hydrophobicity and ionization efficiency, which can facilitate better separation and detection. nih.gov Chemical cross-linking studies using related phthalaldehyde-based reagents have shown that such modifications provide valuable spatial information about protein conformation and unfolding. nih.govumassmed.edu By reacting specifically with amine groups, such as the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues, these reagents create covalent linkages that help in mapping protein structures and understanding their dynamic changes. nih.gov

Application Area Technique Benefit of Derivatization
Protein AnalysisMass SpectrometryImproved separation and detection
Structural BiologyChemical Cross-linkingProvides spatial constraints for conformational analysis
Peptide MappingHPLCAlters peptide hydrophobicity for better resolution

Peptide synthesis is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions, such as polymerization. masterorganicchemistry.combiosynth.com this compound is used to introduce a glutamic acid residue into a peptide chain with its amino group already protected.

The phthaloyl group is a highly effective protecting group for primary amines. researchgate.netnih.gov It is stable under various reaction conditions commonly used in peptide synthesis, ensuring that the protected amino group does not interfere with the coupling of the glutamic acid's carboxylic acid groups. nih.gov This allows for the controlled and sequential building of the peptide chain. masterorganicchemistry.com Once the desired peptide sequence is assembled, the phthaloyl group can be removed under specific conditions, typically using hydrazine (B178648), to reveal the free amino group of the glutamic acid residue. researchgate.net This strategy provides chemists with precise control over the construction of complex peptides containing glutamic acid.

Protecting Group Function Key Features Deprotection Reagent
PhthaloylProtects α-amino group of glutamic acidStable to many coupling conditions, prevents side reactionsHydrazine

Glutamic acid has two carboxylic acid groups, at the α- and γ-positions. This presents a challenge in peptide synthesis, as reactions can occur at either position. Peptides containing an amide bond at the γ-carboxyl group are known as γ-glutamyl peptides, which are a class of compounds with various biological activities. acs.orgresearchgate.net

This compound is a key reagent for the regiospecific synthesis of these γ-glutamyl peptides. The cyclic anhydride structure directs the reaction to occur preferentially at the γ-position. When the anhydride ring is opened by the amino group of another amino acid, it selectively forms the γ-amide bond, leaving the α-carboxylic acid group available for further reactions or to remain as a free carboxylate. This method offers a practical and efficient way to create the specific "pseudo-peptide" bond characteristic of γ-glutamyl peptides. researchgate.net

A significant challenge in peptide chemistry is maintaining the stereochemical integrity of the amino acids, as racemization (the conversion of a pure enantiomer into a mixture of both enantiomers) can occur during synthesis, leading to biologically inactive or undesired products.

For the synthesis of optically pure γ-glutamyl peptides, the chiral version of the reagent, N-phthaloyl-L-glutamic anhydride, is particularly valuable. researchgate.net Its use provides a straightforward method for the synthesis of γ-L-glutamyl amino acids without racemization. researchgate.netnih.gov By starting with the optically pure L-anhydride, the stereocenter of the glutamic acid residue is preserved throughout the reaction, yielding the desired stereoisomer of the γ-glutamyl peptide. This approach avoids the need for complex purification steps to separate diastereomers that would form if a racemic mixture were used.

The development of efficient and scalable synthesis methods is crucial for the industrial production of peptides. For γ-glutamyl peptides, both chemical and enzymatic methods are considered for large-scale manufacturing.

Enzymatic synthesis, using enzymes like γ-glutamyl transpeptidase (GGT), is often favored for industrial production due to its cost-effectiveness, high specificity, and mild reaction conditions. acs.orgunimi.itresearchgate.net However, chemical synthesis routes remain important. The synthesis of thalidomide (B1683933), which proceeds through the intermediate N-phthaloyl-DL-glutamic acid, has been optimized with considerations for industrial-scale production, highlighting the feasibility of using this compound's precursor on a larger scale. acs.orgsci-hub.se Such chemical processes are continually being refined to maximize yield and environmental friendliness for potential large-scale applications. acs.org

Regiospecific Synthesis of γ-Glutamyl Peptides

Key Intermediate in Pharmaceutical Compound Synthesis

This compound, and its corresponding acid, are critical intermediates in the synthesis of several pharmaceutical compounds. The most prominent example is the synthesis of thalidomide.

Thalidomide, a drug with a complex history, is synthesized in a two-step process where phthalic anhydride is first reacted with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. acs.orgsci-hub.se This intermediate is then cyclized with a source of ammonia (B1221849), such as ammonium (B1175870) acetate, to form the glutarimide (B196013) ring of the thalidomide molecule. acs.orgsci-hub.se The efficiency and low cost of the starting materials make this a viable route for production. sci-hub.se

Furthermore, the core structure provided by this compound is the foundation for a new generation of thalidomide analogs, which have been developed to enhance therapeutic effects and reduce side effects. encyclopedia.pub These analogs, such as lenalidomide, often feature modifications to the phthaloyl ring but retain the glutarimide portion derived from the glutamic acid intermediate. encyclopedia.pub This underscores the importance of this compound as a foundational building block in medicinal chemistry for creating a class of immunomodulatory drugs. acs.orgencyclopedia.pub

Pharmaceutical Role of this compound/Acid Synthetic Step
ThalidomideKey IntermediateForms the N-phthaloyl-glutarimide core structure
Thalidomide Analogs (e.g., Lenalidomide)Foundational Building BlockProvides the essential glutarimide ring structure

Pathways to Thalidomide and its Structural Analogues

This compound is a key precursor in several synthetic routes to thalidomide. A common method involves the initial reaction of phthalic anhydride with L-glutamic acid to produce N-phthaloyl-DL-glutamic acid. ontosight.aiacs.org This intermediate is then dehydrated, often using acetic anhydride, to form this compound. chemicalbook.com

The final step to create the thalidomide structure involves the cyclization of the glutaric anhydride moiety. One established process achieves this by heating this compound with urea (B33335) at high temperatures (170-180°C). nih.gov Another pathway involves reacting the anhydride with ammonia to form N-phthaloyl-glutamine, which is then cyclized using reagents like N,N'-carbonyldiimidazole. googleapis.comnih.gov These methods highlight the compound's central role as an immediate precursor to the core structure of thalidomide and its analogues. nih.govgoogleapis.com

Table 1: Synthesis Pathway from this compound to Thalidomide

Step Reactants Reagents/Conditions Product
1 Phthalic Anhydride + L-Glutamic Acid Pyridine (B92270), 115°C N-Phthaloyl-DL-glutamic Acid
2 N-Phthaloyl-DL-glutamic Acid Acetic Anhydride, Reflux This compound

Synthesis of Optically Pure D-Glutamine and Related Amino Acids

The synthesis of optically pure D-glutamine can be achieved using this compound as a starting point for a chemoenzymatic process. The initial chemical steps mirror those used in other syntheses: N-phthaloyl-DL-glutamic acid is synthesized and then dehydrated with acetic anhydride to yield this compound. sigmaaldrich.com This anhydride is then reacted with an ammonia solution to produce N-phthaloyl-DL-glutamine. sigmaaldrich.com

Following the chemical synthesis of the racemic N-phthaloyl-DL-glutamine, the phthaloyl protecting group is removed using hydrazine hydrate, yielding a DL-glutamine mixture. acs.orgsigmaaldrich.com The key to obtaining optical purity comes from a biotransformation step. The L-glutamine enantiomer within the racemic mixture is selectively decarboxylated to 4-aminobutanamide (B1198625) by the glutamic acid decarboxylase enzyme from Escherichia coli, leaving the desired D-glutamine untouched and thus allowing for its isolation in an optically pure form. sigmaaldrich.com This integrated approach demonstrates the utility of the anhydride in creating racemic intermediates that can be resolved enzymatically. sigmaaldrich.com

Enantioselective Preparation of Chloroquine

A review of available scientific literature and patent databases does not indicate a documented synthetic pathway for the enantioselective preparation of Chloroquine that utilizes this compound as a reactant or intermediate.

Utility in Biochemical Research and Modified Biomolecule Preparation

The reactivity of the anhydride functional group makes this compound a useful reagent for modifying biomolecules, particularly at primary amine sites. ontosight.ai

Probes for Enzyme Interaction and Metabolic Pathway Elucidation

This compound serves as a tool for creating biochemical probes to study molecular interactions. A significant example is its use in modifying serum proteins to investigate viral entry mechanisms. By reacting the anhydride with proteins like Bovine Serum Albumin (BSA), researchers have created modified proteins that can interact with specific cell surface receptors. google.com These modified proteins have been used to probe the binding site of the HIV surface glycoprotein (B1211001) gp120 to the CD4 receptor, effectively acting as inhibitors and tools to elucidate this critical interaction for viral infection. google.com

Preparation of Modified Bovine Serum Albumin (BSA)

This compound has been explicitly used to prepare modified Bovine Serum Albumin (BSA). ontosight.aigoogle.com In this process, the anhydride reacts with the primary amine groups of lysine residues on the surface of the BSA protein. This reaction attaches the N-phthaloyl-glutamic group to the protein, altering its surface chemistry and charge. google.com In one study, "this compound-BSA" was synthesized and evaluated alongside other modified proteins for its ability to bind to CD4 cell receptors, demonstrating its application as a chemical modifier of proteins for functional studies. google.com

Contributions to Materials Science and Polymer Chemistry

This compound is recognized as a specialty chemical with applications in materials science. greyhoundchrom.comontosight.ai Its utility in this field stems from its function as a versatile building block. The compound can be used to synthesize more complex molecules and derivatives. researchgate.net For instance, the anhydride ring can be opened by various nucleophiles, such as amines, to create N-phthaloyl-glutamic acid amides. researchgate.net This reaction pathway is used in the synthesis of Nγ-alkyl-DL-glutamines, which are themselves building blocks for other materials. researchgate.net While not a monomer for large-scale polymerization in itself, its role in creating specialized building blocks positions it as a contributor to the synthesis of novel materials and polymers. google.comvwr.com

Chemical Modification of Polysaccharides (e.g., Chitosan)

Following a comprehensive review of available scientific literature, no specific research findings or data tables detailing the use of This compound for the chemical modification of polysaccharides, including chitosan (B1678972), could be located. The body of research on the phthaloylation of chitosan predominantly focuses on the use of phthalic anhydride as a reagent.

This established method involves the reaction of chitosan with phthalic anhydride to form N-phthaloyl-chitosan. ukm.edu.myresearchgate.netresearchgate.net This N-phthaloylation serves as a crucial step to protect the amino groups on the chitosan backbone. researchgate.netresearchgate.netmdpi.com This protection strategy is vital as it renders the modified chitosan soluble in organic solvents and allows for subsequent, controlled chemical modifications at the hydroxyl groups, particularly at the C-6 position. researchgate.netsunankalijaga.org The phthaloyl protecting group can later be removed to regenerate the free amino groups, yielding a specifically modified chitosan derivative. researchgate.netmdpi.com

The primary role of this process is to create a versatile intermediate, N-phthaloyl-chitosan, which is more reactive and suitable for further derivatization compared to the unmodified polymer. researchgate.net Research has detailed the reaction conditions for this process, which typically involves heating chitosan and phthalic anhydride in a solvent like N,N-dimethylformamide (DMF). ukm.edu.myresearchgate.netresearchgate.net

In contrast, the direct application of this compound in this context is not documented in the reviewed literature. Therefore, no detailed research findings or data tables for its specific reaction with polysaccharides can be provided.

Advanced Spectroscopic and Analytical Characterization of N Phthaloyl Dl Glutamic Anhydride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of N-Phthaloyl-DL-glutamic anhydride (B1165640). It offers precise information regarding the proton and carbon frameworks of the molecule.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within the N-Phthaloyl-DL-glutamic anhydride molecule. The resulting spectrum displays characteristic signals that correspond to the different types of protons present.

In a typical ¹H NMR spectrum, the four aromatic protons of the phthalimide (B116566) group appear as a multiplet in the downfield region, generally between δ 7.89 and 8.00 ppm. chemicalbook.com The methine proton on the chiral center of the glutamic anhydride ring is observed as a doublet of doublets around δ 5.48 ppm, with coupling constants of approximately 13.0 and 5.8 Hz. chemicalbook.com The methylene (B1212753) protons of the anhydride ring produce complex multiplets in the upfield region, typically between δ 2.07 and 3.17 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (Phthalimide)7.89-8.00m-
CH (Glutamic Anhydride)5.48dd13.0, 5.8
CH₂ (Glutamic Anhydride)3.07-3.17m-
CH₂ (Glutamic Anhydride)2.92-3.03m-
CH₂ (Glutamic Anhydride)2.55-2.68m-
CH₂ (Glutamic Anhydride)2.07-2.19m-

Data sourced from a 600 MHz ¹H NMR spectrum in DMSO-d₆. chemicalbook.com

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule generates a distinct signal in the spectrum.

The carbonyl carbons of the phthalimide and anhydride groups are the most deshielded, appearing at δ 167.18, 166.77, and 166.11 ppm. chemicalbook.com The aromatic carbons of the phthalimide ring resonate at approximately δ 135.52, 131.58, and 124.09 ppm. chemicalbook.com The aliphatic carbons of the glutamic anhydride ring are found in the upfield region, with the methine carbon at δ 48.15 ppm and the methylene carbons at δ 29.92 and 20.87 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Phthalimide/Anhydride)167.18, 166.77, 166.11
Aromatic C (Quaternary)135.52
Aromatic CH131.58
Aromatic CH124.09
CH (Glutamic Anhydride)48.15
CH₂ (Glutamic Anhydride)29.92
CH₂ (Glutamic Anhydride)20.87

Data sourced from a 151 MHz ¹³C NMR spectrum in DMSO-d₆. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol . smolecule.comnih.gov High-resolution mass spectrometry provides an exact mass of 259.048065 daltons. smolecule.com

Under electron ionization, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 259. smolecule.com The fragmentation pattern is characteristic of molecules containing both phthalimide and cyclic anhydride functionalities. smolecule.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the imide and anhydride moieties.

Strong absorption bands for the carbonyl (C=O) stretching vibrations of the imide group are observed around 1775 cm⁻¹ and 1711 cm⁻¹. ekb.eg The cyclic anhydride group also shows characteristic C=O stretching bands. Other notable absorptions include those for C-H and C-N bonds. ekb.eg

Table 3: Key Infrared (IR) Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Phthalimide)Stretch3456
C-HStretch2941
C=O (Imide)Stretch1765, 1711
Aromatic C=CStretch1594, 1518
C-NStretch1396, 1333

Note: These data are for a related N-phthaloyl amino acid derivative and are representative of the functional groups present. ekb.eg

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound is a racemic mixture, chiral chromatography is essential for the separation and quantification of its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for resolving the enantiomers of this compound and its derivatives. Polysaccharide-based CSPs, such as Chiralcel OF, have demonstrated high resolution capability for N-phthaloyl α-amino acid derivatives. nih.gov The separation mechanism involves differential interactions between the enantiomers and the chiral selector of the stationary phase. nih.gov The elution order can be influenced by the nature of the interactions, with the L-form often being more retained through electrostatic interactions on certain columns. nih.gov

Computational Chemistry and Theoretical Modelling in N Phthaloyl Dl Glutamic Anhydride Research

Density Functional Theory (DFT) Investigations of Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is particularly useful for predicting the energetics of chemical reactions, including transition states and reaction intermediates. In the context of molecules containing the phthalimide (B116566) group, DFT calculations have been successfully employed to understand their vibrational spectra and reactivity.

For instance, a study on phthalimide and N-bromophthalimide utilized DFT calculations at the B3LYP/6-31G* and B3LYP/6-311+G** levels of theory to perform a normal coordinate analysis. nih.gov The computed vibrational frequencies were found to be in good agreement with experimental Fourier Transform Infrared (FT-IR) spectra, validating the accuracy of the computational model. nih.gov Such an approach, when applied to N-Phthaloyl-DL-glutamic anhydride (B1165640), could elucidate the energetics of its synthesis, such as the cyclization of N-phthaloyl-DL-glutamic acid with a dehydrating agent like acetic anhydride. researchgate.net

Furthermore, DFT computations have been instrumental in understanding the reactivity of phthalic anhydride and its derivatives. researchgate.net These studies can provide quantitative data on activation energies and reaction enthalpies, which are crucial for optimizing reaction conditions and understanding reaction mechanisms. By analogy, DFT could be used to model the hydrolysis of the anhydride ring in N-Phthaloyl-DL-glutamic anhydride, a critical reaction pathway for its potential biological activity and degradation.

Table 1: Representative DFT Functionals and Basis Sets for Phthalimide Derivatives

FunctionalBasis SetApplicationReference
B3LYP6-31G*Vibrational analysis of phthalimide nih.gov
B3LYP6-311+G**Vibrational analysis of phthalimide nih.gov

This table is representative of methods used for related compounds and suggests potential methodologies for this compound.

Molecular Docking and Dynamics Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules, providing insights into the stability and dynamics of these complexes over time. nih.gov These methods are central to drug discovery and development for analyzing how a ligand might interact with a biological target.

For derivatives of glutamic acid and phthalimide, molecular docking has been extensively used to predict their binding modes with various protein targets. A study on glutamic acid derivatives performed molecular docking to determine the binding site of a potent derivative within the glutamine synthetase structure. nih.govnih.gov Similarly, docking studies on phthalimide derivatives have revealed their high structural reactivity with enzymes like cyclooxygenase-2 (COX-2). biomedgrid.com One such study demonstrated that a phthalimide derivative exhibited a binding mode with high specificity for COX-2, comparable to the known inhibitor Celecoxib. biomedgrid.com

In the case of this compound, molecular docking could be employed to investigate its potential interactions with targets of thalidomide (B1683933), such as Cereblon (CRBN). These studies would be foundational in understanding its potential biological activities. Following docking, MD simulations could be run to assess the stability of the predicted binding poses and to observe the conformational changes in both the ligand and the protein upon binding. For example, a 200-nanosecond MD simulation was used to examine the complex of a thalidomide analog with VEGFR-2, providing detailed information on the stability and nature of the interaction. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Compounds

Compound ClassProtein TargetKey FindingReference
Glutamic Acid DerivativeGlutamine SynthetaseIdentification of binding site in the D subunit nih.govnih.gov
Phthalimide DerivativeCyclooxygenase-2 (COX-2)High structural reactivity and specific binding biomedgrid.com
Thalidomide AnalogVEGFR-2Stable complex formation over 200 ns MD simulation nih.gov
Maleic Anhydride DerivativeBacterial DNA GyraseGood binding affinities observed researchgate.net

This table showcases the application of molecular docking to compounds structurally related to this compound.

Predictive Modelling of Reactivity and Stereochemical Outcomes

Computational models can be used to predict the reactivity of different sites within a molecule and to forecast the stereochemical outcomes of reactions. For a chiral molecule like this compound, which is a racemic mixture, understanding the differential reactivity of its enantiomers is of paramount importance, given the tragic history of thalidomide, where one enantiomer was therapeutic while the other was teratogenic.

Predictive models often rely on calculated electronic properties, such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) analysis. These can indicate the most likely sites for nucleophilic or electrophilic attack. For instance, in the hydrolysis of the anhydride, these models could predict whether the attack of a water molecule is more likely to occur at one of the two carbonyl carbons of the anhydride ring and how the phthalimide group influences this reactivity.

Quantum Chemical Characterization of Intermediates and Transition States

The detailed mechanism of a chemical reaction can be elucidated by characterizing the structures and energies of any intermediates and transition states involved. Quantum chemical methods, particularly DFT, are the primary tools for this purpose. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

For a reaction involving this compound, such as its synthesis or hydrolysis, quantum chemical calculations could provide detailed three-dimensional structures of the transition states. This information is critical for understanding the factors that control the reaction rate and selectivity. For example, in the synthesis of phthalimide derivatives, DFT has been used to understand the reaction mechanism and the source of rate acceleration in certain cyclization reactions. researchgate.net

The application of these methods to this compound would allow for a detailed investigation of its chemical transformations. For example, the mechanism of the opening of the glutamic anhydride ring by a nucleophile could be modeled, providing insight into the stability of the tetrahedral intermediates and the energy barriers for the formation of the products. This level of detail is crucial for a complete understanding of the molecule's chemical behavior.

Emerging Research Frontiers and Future Perspectives for N Phthaloyl Dl Glutamic Anhydride

Innovative Synthetic Methodologies

The conventional synthesis of N-Phthaloyl-DL-glutamic anhydride (B1165640) typically involves a two-step process. The initial step is the reaction of phthalic anhydride with DL-glutamic acid at an elevated temperature, often in a solvent like pyridine (B92270) or glacial acetic acid, to form N-phthaloyl-DL-glutamic acid. sci-hub.seekb.eg The subsequent step involves the cyclization of the resulting diacid to the anhydride, commonly achieved by refluxing with acetic anhydride. chemicalbook.com This method, while effective, often requires high temperatures and extended reaction times.

Emerging research focuses on developing more efficient and environmentally benign synthetic routes. While specific studies on N-Phthaloyl-DL-glutamic anhydride are nascent, innovative methodologies applied to similar phthalimide (B116566) derivatives suggest promising future directions. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the synthesis of various N-substituted phthalimides. scholarsresearchlibrary.comrsc.org This technique offers a pathway to a more energy-efficient production of this compound.

Furthermore, the principles of green chemistry are encouraging the exploration of solvent-free reaction conditions or the use of greener solvents. Research on the synthesis of N-phthaloyl amino acids has demonstrated the feasibility of carrying out the reaction under reduced pressure without a solvent, or in toluene (B28343) to allow for lower reaction temperatures. ekb.eg The development of catalytic methods, potentially using solid acid catalysts, could also offer a cleaner and more recyclable alternative to traditional reagents.

MethodologyReagents/ConditionsAdvantages
Conventional 1. Phthalic anhydride, DL-glutamic acid, pyridine/acetic acid2. Acetic anhydride, refluxEstablished and reliable
Microwave-Assisted Phthalic anhydride, DL-glutamic acid, suitable solvent, microwave irradiationReduced reaction time, potentially higher yields, energy efficient
Solvent-Free Phthalic anhydride, DL-glutamic acid, heat under vacuumEliminates solvent waste
Catalytic Phthalic anhydride, DL-glutamic acid, solid acid catalystCatalyst recyclability, cleaner reaction profile

Exploration of Undiscovered Reactivity Patterns

The known reactivity of this compound is primarily centered on the susceptibility of the anhydride ring to nucleophilic attack. This reactivity is fundamental to its use in the synthesis of thalidomide (B1683933) and its analogs, where the anhydride is opened by a source of ammonia (B1221849). sci-hub.se However, the full scope of its reactivity remains an area ripe for exploration.

The presence of the phthalimide group, a chiral center, and the anhydride functionality within a single molecule suggests a rich and complex chemical behavior. The phthaloyl group acts as a protecting group for the amine, which can be removed under specific conditions, but it also influences the reactivity of the rest of the molecule. The anhydride itself is a versatile electrophile, capable of reacting with a wide range of nucleophiles beyond simple amines, such as alcohols, thiols, and stabilized carbanions.

Future research could delve into the diastereoselective reactions of this compound, leveraging the existing stereocenter to control the formation of new stereocenters. Computational studies, similar to those performed on thalidomide analogs to understand their racemization, could be employed to predict and understand the reactivity and stability of intermediates in reactions involving this compound. chemrxiv.org Such studies could uncover novel reaction pathways and lead to the synthesis of complex molecular architectures. The use of N-Phthaloyl-L-glutamic anhydride as a chiral γ-L-glutamyl transfer reagent highlights the potential for its enantiopure forms in asymmetric synthesis. researchgate.net

Integration into Sustainable and Green Chemistry Paradigms

The integration of this compound into sustainable and green chemistry paradigms is a critical area of future research. A key focus is the development of synthetic methods that align with green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. acs.org

Phthalic anhydride, a key starting material, is traditionally derived from petrochemical sources. acs.org A shift towards bio-based feedstocks for the production of phthalic anhydride would significantly improve the sustainability profile of this compound synthesis. Furthermore, exploring enzymatic or biocatalytic methods for its synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

The application of green chemistry principles also extends to the reactions in which this compound is used as a reagent. For example, developing catalytic, solvent-free, or aqueous reaction systems for its transformations would reduce the environmental impact of its use. The inherent reactivity of the anhydride could be harnessed in multicomponent reactions, which are known for their high atom economy and efficiency in building molecular complexity. rsc.org

Green Chemistry PrincipleApplication to this compound
Renewable Feedstocks Use of bio-based phthalic anhydride and glutamic acid.
Atom Economy Design of multicomponent reactions utilizing the anhydride.
Safer Solvents and Auxiliaries Development of syntheses in water or solvent-free conditions.
Energy Efficiency Utilization of microwave-assisted or catalytic methods.
Catalysis Replacement of stoichiometric reagents with recyclable catalysts.

Novel Applications in Interdisciplinary Scientific Domains

While historically linked to the synthesis of thalidomide, the unique structural features of this compound position it as a versatile building block for novel applications in various scientific fields.

In medicinal chemistry, beyond its role as a precursor to immunomodulatory drugs, the core structure of this compound can be utilized to develop new therapeutic agents. The phthalimide moiety is a recognized pharmacophore present in various bioactive compounds with anti-inflammatory and anticancer properties. nih.gov By chemically modifying the glutamic anhydride portion of the molecule, a library of new compounds with diverse pharmacological profiles could be generated.

In the field of materials science, this compound can serve as a monomer or cross-linking agent for the synthesis of novel polymers. The presence of two reactive sites (the anhydride and the potential for deprotection of the amine) allows for the creation of functional polyamides and other polymers with tailored properties. rsc.org These materials could find applications in drug delivery, biodegradable plastics, and high-performance resins.

Furthermore, in the realm of chemical biology and proteomics, this compound and its derivatives can be used as chemical probes for protein derivatization. The anhydride can react with the N-terminal amine of proteins, introducing a tag that can be used for protein identification and characterization. This application can be valuable in understanding protein function and in the development of new diagnostic tools.

Q & A

Q. What are the standard synthetic routes for preparing N-Phthaloyl-DL-glutamic anhydride, and how can reaction efficiency be optimized?

this compound is typically synthesized by reacting DL-glutamic acid with phthalic anhydride under controlled conditions. A common method involves refluxing equimolar amounts of DL-glutamic acid and phthalic anhydride in a solvent like glacial acetic acid or toluene. Sodium acetate may be added as a catalyst to neutralize liberated protons and drive the reaction forward. Purification is achieved via recrystallization from ethanol or acetone. Reaction efficiency depends on stoichiometric ratios, solvent polarity, and temperature (70–100°C). Monitoring via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) confirms completion .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.6–7.8 ppm for phthaloyl aromatic protons; δ 4.0–4.5 ppm for glutamic α-protons) and ¹³C NMR (carbonyl signals at ~165–175 ppm).
  • Infrared Spectroscopy (IR) : Peaks at ~1770 cm⁻¹ (anhydride C=O) and ~1700 cm⁻¹ (imide C=O).
  • Melting Point Analysis : Sharp melting points (e.g., ~150–155°C) indicate purity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with UV detection (λ = 254 nm) quantify impurities. Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. How is this compound employed as a protecting group in peptide synthesis?

The phthaloyl group protects primary amines during peptide coupling. For example, in solid-phase synthesis, the anhydride reacts with the N-terminus of glutamic acid residues, forming a stable imide linkage. Deprotection is achieved via hydrazinolysis (hydrazine hydrate in ethanol, 60°C, 2–4 hours) to regenerate the free amine. This method prevents racemization and side reactions, particularly in multi-step syntheses of glutamic acid-rich peptides .

Advanced Research Questions

Q. What factors influence the polymerization kinetics of N-carboxy anhydrides (NCAs) derived from this compound?

Polymerization kinetics are governed by:

  • Initiator Structure : Polysarcosine dimethylamide with terminal base groups (e.g., –NH₂) initiates ring-opening polymerization via nucleophilic attack on the NCA carbonyl.
  • Adsorption Sites : Initiators with hydrophobic domains (e.g., polysarcosine) adsorb NCAs, enhancing local concentration and propagation rates.
  • Steric Effects : Bulky phthaloyl groups slow chain propagation compared to smaller protecting groups.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating polymerization. Studies using block copolymers (e.g., polysarcosine-b-poly-DL-phenylalanine) show that initiator chain length and conformation (coiled vs. linear) critically impact reaction rates .

Q. How can enantiomeric resolution of DL-glutamic acid derivatives be achieved after deprotection of this compound?

Post-deprotection resolution methods include:

  • Enzymatic Resolution : Lipases or acylases selectively hydrolyze L- or D-enantiomers. For example, acylase I cleaves the L-glutamic acid phthaloyl derivative, leaving the D-form intact.
  • Chiral Chromatography : Use of chiral stationary phases (e.g., crown ether-coated columns) with mobile phases containing copper(II) ions to chelate amino acids, enabling separation via HPLC .
  • Precipitation with Chiral Resolving Agents : Tartaric acid derivatives form diastereomeric salts with enantiomers, which are separated via differential solubility .

Q. What strategies mitigate side reactions during the use of this compound in multi-step syntheses?

  • Controlled Deprotection : Hydrazine or methylamine in anhydrous ethanol selectively removes the phthaloyl group without hydrolyzing ester or amide bonds.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates.
  • Temperature Modulation : Low temperatures (0–5°C) reduce epimerization during coupling steps.
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and detects byproducts like phthalic acid (identified by a broad O–H stretch at ~3000 cm⁻¹) .

Methodological Considerations for Experimental Design

Q. How should researchers design experiments to analyze intermediates in this compound reactions?

  • Quenching and Trapping : Rapid cooling or addition of quenching agents (e.g., aqueous NaHCO₃) stabilizes transient intermediates.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) identifies intermediates by mass-to-charge ratios.
  • X-ray Crystallography : Single-crystal structures resolve stereochemical ambiguities in intermediates.
  • Kinetic Isotope Effects (KIE) : Deuterated reagents differentiate between concerted and stepwise mechanisms .

Q. What are the critical safety and stability considerations when handling this compound?

  • Stability : Store in airtight containers under dry conditions (≤25°C) to prevent hydrolysis.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may cause exothermic decomposition.
  • Toxicity : LD50 (rat) >3 g/kg; use fume hoods to minimize inhalation of dust. Skin contact requires immediate washing with soap and water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.